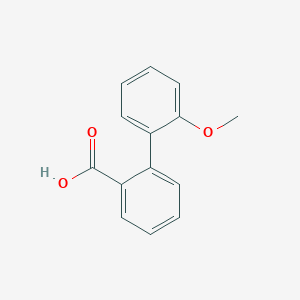

2-(2-Methoxyphenyl)benzoic acid

Übersicht

Beschreibung

2-(2-Methoxyphenyl)benzoic acid is an organic compound . It belongs to a group of organic compounds called o-methoxybenzoic acids. These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring .

Synthesis Analysis

The synthesis of 2-methoxybenzoic acid involved dissolving sodium hydroxide into water in a glass reaction kettle, which was then stirred . The temperature of the reaction kettle was lowered to 0 °C using a low-temperature cycle device . In another study, six compounds containing the 2-methoxyphenol moiety core structure were synthesized and characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

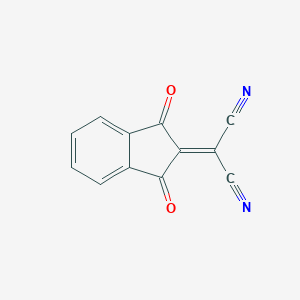

The molecular structure of 2-(2-Methoxyphenyl)benzoic acid can be represented by the formula C15H12O4 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The molecular ion of 2-(2-Methoxyphenyl)benzoic acid, formed by electron impact at 70 eV, loses CH3O*, CH3OH, and other small fragments presumably from the syn conformation . It also gives rearrangement ions at m/z 94, C6H6O, and at m/z 135, C8H7O2, in which part of a functional group in one ring has been transferred to the other ring .Physical And Chemical Properties Analysis

Phenolic compounds, such as 2-(2-Methoxyphenyl)benzoic acid, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen

- Field: Environmental Science

- Application: Benzoic acid (BA) and its derivatives can affect the composition and structure of soil microbial communities .

- Method: The exact method of application is not specified in the source .

- Results: These changes in microbial communities can influence the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .

- Field: Organic Chemistry

- Application: Urea–benzoic acid functionalized magnetic nanoparticles are used for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .

- Method: The exact method of application is not specified in the source .

- Results: The results or outcomes of this application are not provided in the source .

- Field: Organic Chemistry

- Application: 2-Aminophenol, which can be derived from benzoic acid, is used as a precursor in the synthetic strategies of benzoxazoles .

- Method: The exact method of application is not specified in the source .

- Results: The results or outcomes of this application are not provided in the source .

- Field: Organic Chemistry

- Application: Benzoic acid is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .

- Method: The reaction takes place in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation .

- Results: The results or outcomes of this application are not provided in the source .

Soil Microbial Communities

Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

Synthesis of Benzoxazoles

Synthesis of Benzamides

- Field: Organic Chemistry

- Application: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor have been made. Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- Method: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- Field: Organic Chemistry

- Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of Benzoxazoles

Synthesis and Applications of m-Aryloxy Phenols

- Field: Organic Chemistry

- Application: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine, diallylphenylphosphine and to several 1,2-bis(dialkylphosphino)benzenes .

- Method: This synthetic approach continues to be the most widely-used and universal .

- Results: The results or outcomes of this application are not provided in the source .

- Field: Cosmetic Chemistry

- Application: 2-Ethoxyethyl 4-methoxycinnamate is the ester of 4-methoxycinnamic acid and 2-ethoxyethol. It is used as an ultraviolet filter in cosmetic applications .

- Method: The exact method of application is not specified in the source .

- Results: The presence of the ethoxyethol fragment provides a considerably higher water solubility .

Synthesis of Phosphines

Ultraviolet Filters for Cosmetic Applications

Safety And Hazards

According to the safety data sheet, 2-(2-Methoxyphenyl)benzoic acid is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Zukünftige Richtungen

Research on 2-(2-Methoxyphenyl)benzoic acid and related compounds is ongoing. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study discussed the rearrangement in the molecular ion of 2-(2-Methoxyphenyl)benzoic acid . These studies indicate that there is potential for further exploration and application of 2-(2-Methoxyphenyl)benzoic acid in various fields.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCRNZWAMEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294684 | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)benzoic acid | |

CAS RN |

17296-28-5 | |

| Record name | 17296-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17296-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.